
Antifungal agent 94
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 94 is a compound known for its potent antifungal properties. It has shown significant efficacy against a variety of fungal strains, making it a valuable tool in the treatment of fungal infections. This compound is particularly effective against Candida species, which are common pathogens responsible for infections in humans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 94 involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functionalization: The core structure is then functionalized by introducing various functional groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common solvents and reagents used in the industrial production include dimethyl sulfoxide, polyethylene glycol, and Tween 80 .
Análisis De Reacciones Químicas
Types of Reactions
Antifungal agent 94 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different levels of antifungal activity, which can be exploited for specific applications .
Aplicaciones Científicas De Investigación
Antifungal agent 94 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of antifungal mechanisms and the development of new antifungal agents.
Biology: It is used in research on fungal biology and the interaction between fungi and antifungal agents.
Medicine: It is used in the development of new antifungal therapies and in clinical studies to evaluate its efficacy and safety.
Industry: It is used in the formulation of antifungal products for agricultural and industrial applications
Mecanismo De Acción
The mechanism of action of Antifungal agent 94 involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. By inhibiting the enzyme lanosterol 14α-demethylase, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. This mechanism is similar to that of other azole antifungal agents .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Antifungal agent 94 include other azole antifungal agents such as fluconazole, itraconazole, and voriconazole. These compounds also inhibit ergosterol biosynthesis but may differ in their spectrum of activity and pharmacokinetic properties .
Uniqueness
What sets this compound apart from other similar compounds is its broad spectrum of activity against various Candida species and its potential for lower resistance development. Additionally, its unique chemical structure allows for modifications that can enhance its antifungal properties and reduce side effects .
Propiedades
Fórmula molecular |
C17H17ClN2O6S2 |
|---|---|
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
3-(3-acetyl-5-butylsulfonyl-1-oxo-2H-1,3,4-thiadiazol-2-yl)-6-chlorochromen-4-one |
InChI |
InChI=1S/C17H17ClN2O6S2/c1-3-4-7-28(24,25)17-19-20(10(2)21)16(27(17)23)13-9-26-14-6-5-11(18)8-12(14)15(13)22/h5-6,8-9,16H,3-4,7H2,1-2H3 |
Clave InChI |
PGBPZLCRQYBMBB-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)C1=NN(C(S1=O)C2=COC3=C(C2=O)C=C(C=C3)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



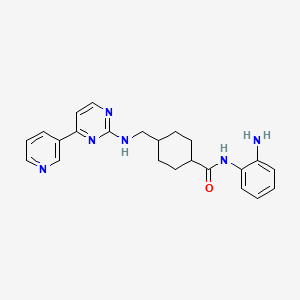
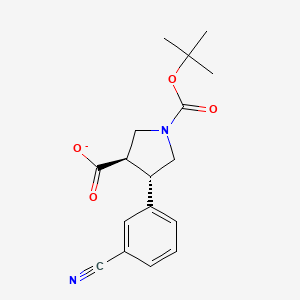
![2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12372272.png)
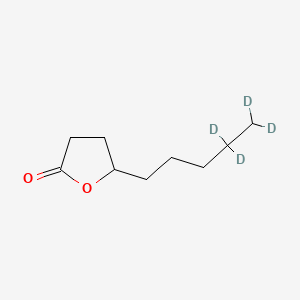
![(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12372284.png)
![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[[9-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononyl]carbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12372294.png)
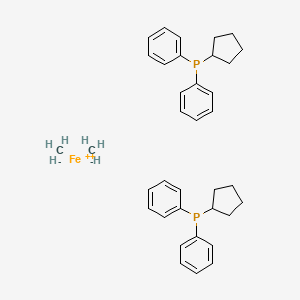
![Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B12372316.png)
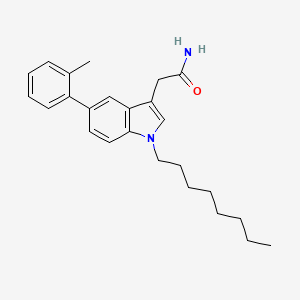
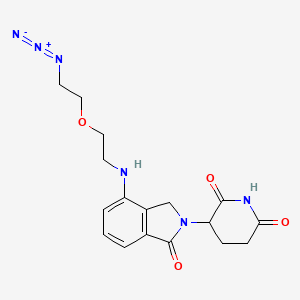
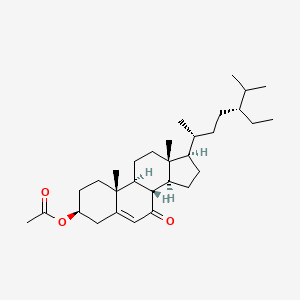
![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)
